molecular formula C17H21N3O3 B8768832 Ethyl 4-[(8-hydroxyquinolin-5-yl)methyl]piperazine-1-carboxylate

Ethyl 4-[(8-hydroxyquinolin-5-yl)methyl]piperazine-1-carboxylate

Cat. No. B8768832
M. Wt: 315.37 g/mol
InChI Key: GCFVBBMPZROJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855711B1

Procedure details

N-Ethoxycarbonylpiperazine (1.5 ml, 10.2 mmol) was added to a mixture of 5-chloromethyl-8-hydroxyquinoline hydrochloride (2.36 g, 10.2 mmol) and diisopropylethylamine (3.6 ml, 20.6 mmol) in CHCl3 (50 ml) at 5° C. The mixture was stirred for 24 h at room temperature. CHCl3 (100 ml) was then added and the solution was washed with 5% NaHCO3 (3×50 ml) and brine (2×50 ml) and then dried over Na2SO4. The solution was filtered and evaporated to dryness. The residue was crystallized from a mixture of benzene hexane and gave 1.38 g (42%) of the title product. M.p. −96° C. TLC (CHCl3-MeOH-NH3 9:1:0.1) Rf=0.6; TLC (CHCl3-MeOH-Me3 9:0.5:0.05) Rf−0.4.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)=[O:5])[CH3:2].Cl.Cl[CH2:14][C:15]1[CH:24]=[CH:23][C:22]([OH:25])=[C:21]2[C:16]=1[CH:17]=[CH:18][CH:19]=[N:20]2.C(N(C(C)C)CC)(C)C>C(Cl)(Cl)Cl>[CH2:1]([O:3][C:4]([N:6]1[CH2:7][CH2:8][N:9]([CH2:14][C:15]2[CH:24]=[CH:23][C:22]([OH:25])=[C:21]3[C:16]=2[CH:17]=[CH:18][CH:19]=[N:20]3)[CH2:10][CH2:11]1)=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)OC(=O)N1CCNCC1
Name
Quantity
2.36 g
Type
reactant
Smiles
Cl.ClCC1=C2C=CC=NC2=C(C=C1)O
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution was washed with 5% NaHCO3 (3×50 ml) and brine (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from a mixture of benzene hexane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(=O)N1CCN(CC1)CC1=C2C=CC=NC2=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.